Rhodblock 3
Overview
Description
Rhodblock 3 is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodblock 3 typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Rhodblock 3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: Used to modify the oxidation state of the compound.
Substitution: Commonly involves halogenation or nitration to introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Rhodblock 3 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor activities and potential use in cancer therapy.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rhodblock 3 involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria and viruses by interfering with their metabolic pathways . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative used in phototherapy.
Angelicin: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
Rhodblock 3 stands out due to its unique substitution pattern, which imparts distinct biological activities. Its chloro and methyl substituents enhance its antibacterial and anti-tumor properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJRJQKRSSUZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879564-86-0 | |
Record name | Rhodblock 3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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